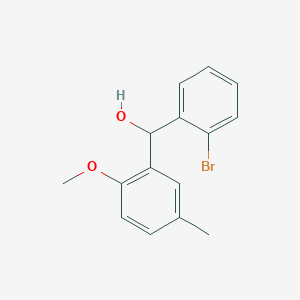

(2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Description

(2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a diarylmethanol derivative featuring a 2-bromophenyl group and a 2-methoxy-5-methylphenyl group attached to a central hydroxymethyl carbon. This compound is structurally characterized by:

- Electron-withdrawing bromine at the ortho position of one phenyl ring.

- Electron-donating methoxy and sterically bulky methyl groups at the ortho and para positions, respectively, of the second phenyl ring.

Properties

IUPAC Name |

(2-bromophenyl)-(2-methoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-10-7-8-14(18-2)12(9-10)15(17)11-5-3-4-6-13(11)16/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKYXUNQVWCKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol typically involves the reaction of 2-bromophenylmagnesium bromide with 2-methoxy-5-methylbenzaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Materials Science

Mesoporous Materials

The compound has been explored for its potential use in the synthesis of mesoporous materials. These materials are characterized by their high surface area and tunable pore sizes, making them suitable for applications in catalysis, adsorption, and drug delivery systems. The incorporation of (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol into mesoporous frameworks can enhance the stability and functionality of these materials .

Nanoclays and Nano Minerals

Research indicates that this compound can serve as a modifier or stabilizer for nanoclays and nano minerals. Its integration into nanocomposites can improve mechanical properties and thermal stability, which are crucial for various industrial applications .

Organic Electronics

OLED Materials

One of the most promising applications of (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is in organic light-emitting diodes (OLEDs). The compound can function as a dopant or host material within OLED structures, contributing to improved efficiency and color purity. Its electronic properties allow it to facilitate charge transport, which is essential for the performance of OLED devices .

Medicinal Chemistry

Pharmacological Potential

In medicinal chemistry, compounds with bromine substituents often exhibit enhanced biological activity. Research has indicated that (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological studies. Investigations into its mechanism of action could lead to the development of new therapeutic agents .

Case Study 1: Synthesis of Mesoporous Silica

A study focused on synthesizing mesoporous silica using (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol as a template. The resulting material exhibited enhanced adsorption capabilities for various organic pollutants, demonstrating its utility in environmental remediation .

Case Study 2: OLED Performance Enhancement

Research conducted on OLED devices incorporating this compound showed a significant increase in luminous efficiency compared to traditional materials. The study highlighted the importance of molecular structure in optimizing device performance and longevity .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The pathways involved can include oxidative stress response, signal transduction, and gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, molecular weights, solubility, and applications of (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol and related compounds:

Solubility and Physicochemical Properties

- The target compound’s solubility is likely comparable to (2-bromo-5-methoxyphenyl)(phenyl)methanol, favoring polar aprotic solvents like DMSO or methanol. Amino-substituted derivatives (e.g., ) exhibit higher solubility in polar solvents due to hydrogen bonding.

- The benzyloxy group in enhances lipophilicity, making it suitable for membrane-penetrating prodrugs.

Biological Activity

The compound (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a member of the phenolic class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 2-methoxy-5-methylphenylmagnesium bromide in a controlled environment. The product can be purified through column chromatography to yield a high-purity compound suitable for biological testing.

Biological Activity

The biological activity of (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. A study showed that derivatives of phenolic compounds, including those similar to (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, demonstrate effective inhibition of lipid peroxidation and protection against oxidative stress in cellular models .

2. Anticancer Properties

Several studies have highlighted the potential anticancer effects of brominated phenolic compounds. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A notable study reported that related compounds exhibited IC50 values in the micromolar range against cancer cells, suggesting that (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol may possess similar properties .

3. Antimicrobial Activity

The antimicrobial efficacy of (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol has been evaluated against various bacterial strains. Preliminary results indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially due to the electron-withdrawing effect of the bromine atom enhancing its interaction with microbial cell membranes .

Case Study 1: Antioxidant Evaluation

In a comparative study, (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol was tested alongside other phenolic compounds for antioxidant capacity using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentration, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cancer cell lines (e.g., MDA-MB-231). The compound was administered at varying concentrations, revealing an IC50 value of approximately 15 µM after 48 hours, indicating substantial anticancer potential. Flow cytometry analysis confirmed that treated cells underwent apoptosis, as evidenced by increased Annexin V staining .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of phenolic compounds. The presence of bromine at the ortho position and methoxy groups on the aromatic ring has been associated with enhanced biological activities:

| Substituent | Effect on Activity |

|---|---|

| Bromine (Br) | Increases lipophilicity and reactivity |

| Methoxy (-OCH3) | Enhances electron donation |

| Methyl (-CH3) | Modulates steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.